

HPLC protocol for Sachalaside analysis

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Compound of Interest

Compound Name: Sachalaside

Cat. No.: B1680480

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An HPLC-UV method for the quantitative analysis of **Sachalaside**, a bioactive compound found in various plants including *Camellia sinensis* and *Codonopsis lanceolata*, is presented.[1] This protocol is designed for researchers, scientists, and professionals in drug development who require a reliable method for the quantification of **Sachalaside** in plant extracts and other sample matrices.

Introduction

Sachalaside (Molecular Formula: $C_{15}H_{20}O_7$, Molecular Weight: 312.32 g/mol) is a phenolic glycoside that has garnered interest for its potential biological activities.[1][2] Accurate and precise quantification of this compound is essential for quality control, pharmacokinetic studies, and standardization of herbal products. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection is a robust and widely accessible method for this purpose. This application note details a representative reversed-phase HPLC method for the analysis of **Sachalaside**.

Experimental Protocol

Instrumentation and Materials

- **Instrumentation:** An HPLC system equipped with a pump, autosampler, column oven, and a UV/Vis or Diode Array Detector (DAD).
- **Column:** A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size) is commonly used for the analysis of saponins and related glycosides.[3]

- Chemicals and Reagents:
 - **Sachaliside** reference standard (>98% purity)
 - Acetonitrile (HPLC grade)
 - Methanol (HPLC grade)
 - Water (HPLC or ultrapure grade)
 - Formic acid (LC-MS grade)
 - Syringe filters (0.45 µm, PTFE or nylon)

Preparation of Solutions

- Mobile Phase A: 0.1% Formic acid (v/v) in Water.
- Mobile Phase B: 0.1% Formic acid (v/v) in Acetonitrile.
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of **Sachaliside** reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with methanol.

Sample Preparation (from Plant Material)

- Drying and Grinding: Dry the plant material (e.g., roots, leaves) at 40-50°C to a constant weight and grind it into a fine powder.[\[3\]](#)
- Extraction: Accurately weigh 1.0 g of the powdered sample into a flask. Add 50 mL of 80% methanol.
- Sonication: Sonicate the mixture for 30 minutes at room temperature.
- Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

- Collection and Re-extraction: Collect the supernatant. Re-extract the residue with another 50 mL of 80% methanol and combine the supernatants.
- Concentration: Evaporate the combined solvent under reduced pressure to yield a crude extract.^[3]
- Final Sample: Redissolve a known amount of the dried extract (e.g., 10 mg) in 1 mL of methanol. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before analysis.

HPLC Conditions

The following table summarizes the chromatographic conditions for the analysis of **Sachalaside**. Since many saponins and glycosides lack strong chromophores, detection is often performed at low UV wavelengths, such as 205 nm.^{[3][4]}

Parameter	Condition
Column	C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase	A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile
Flow Rate	1.0 mL/min ^[3]
Column Temperature	30°C
Detection Wavelength	205 nm
Injection Volume	10 µL
Run Time	35 minutes

Gradient Elution Program

A gradient elution is recommended to ensure adequate separation of **Sachalaside** from other components in the sample matrix.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
20.0	60	40
25.0	10	90
30.0	10	90
30.1	90	10
35.0	90	10

Data Presentation and Method Performance

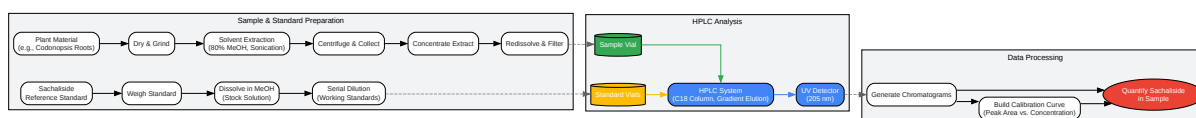
The following table presents representative method validation parameters for the quantification of triterpenoid saponins, which can be expected for a validated **Sachalaside** analysis method.

Parameter	Representative Value	Description
Retention Time (RT)	~15-20 min	Varies based on exact conditions and column.
Linearity (R^2)	>0.999	For a calibration curve from 1-100 µg/mL.
Limit of Detection (LOD)	0.5 µg/mL	The lowest concentration that can be reliably detected.
Limit of Quantification (LOQ)	1.0 µg/mL	The lowest concentration that can be accurately quantified.
Precision (%RSD)	< 3.0%	Repeatability of injections and sample preparations.
Accuracy / Recovery	95.0 - 105.0%	Measured by spiking a blank matrix with a known standard amount.

Note: The values presented are representative for similar saponin analyses and should be established specifically for **Sachaliside** during in-house method validation.[3]

Visualization of Experimental Workflow

The following diagram illustrates the complete workflow for the HPLC analysis of **Sachaliside**, from sample preparation to final data analysis.



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Caption: Workflow for **Sachaliside** quantification by HPLC.

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References

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